molecular formula C7H7BrFNO B1472241 2-Bromo-6-fluoro-3-methoxy-phenylamine CAS No. 1534470-48-8

2-Bromo-6-fluoro-3-methoxy-phenylamine

Cat. No.: B1472241
CAS No.: 1534470-48-8
M. Wt: 220.04 g/mol
InChI Key: FYQFPUMXFRBZJC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methoxy-phenylamine is a substituted aniline derivative with a benzene ring functionalized at positions 2 (bromine), 6 (fluorine), and 3 (methoxy group), alongside a primary amine (-NH₂) at position 1. This compound’s structure combines halogen and methoxy substituents, which are frequently employed in medicinal chemistry and materials science due to their electronic and steric effects. Bromine and fluorine, as halogens, contribute to electron-withdrawing properties, influencing reactivity and binding interactions. The methoxy group enhances solubility via hydrogen bonding and modulates electronic distribution.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQFPUMXFRBZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-6-fluoro-3-methoxy-phenylamine, a halogenated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger family of substituted anilines that are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H7BrFNOC_7H_7BrFNO, with a molecular weight of approximately 190.01 g/mol. The structure includes a bromine atom and a fluorine atom on the aromatic ring, which significantly influences its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity. This can lead to altered signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Data

Research has demonstrated that halogenated anilines exhibit various biological activities, including anticancer and antimicrobial properties. Below is a summary table of findings related to the biological activities of compounds structurally related to this compound.

Activity Type Compound IC50 (µM) Target Reference
Anticancer2-Bromo-6-fluoroaniline15L1210 mouse leukemia cells
Enzyme Inhibition4-Fluoro-3-methoxyaniline20Cytochrome P450
AntimicrobialVarious anilines<10Mycobacterium tuberculosis
COX Inhibitionm-Aryloxy phenols<5Cyclooxygenase (COX)

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of brominated anilines against L1210 mouse leukemia cells. The results indicated significant inhibition of cell proliferation, suggesting that the presence of bromine enhances cytotoxicity through increased receptor binding affinity.
  • Antimicrobial Properties : Research focused on the efficacy of various halogenated anilines against Mycobacterium tuberculosis. The compounds demonstrated potent inhibitory effects, indicating their potential as lead compounds for developing new antituberculosis agents.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain derivatives of phenylamines could effectively inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This suggests that this compound may also share similar inhibitory properties.

Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluoro-3-methoxy-phenylamine serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules. It can be utilized in:

  • Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form biaryl compounds.
  • Functionalization: The bromine and fluorine substituents facilitate further functionalization, allowing for the introduction of other chemical groups.

Pharmaceutical Development

The compound is being explored for its potential therapeutic properties:

  • Antibiotic Activity: Similar compounds have shown efficacy against a range of bacteria, including resistant strains. Research indicates that derivatives of phenylamines exhibit strong antibacterial activity, making them candidates for new antibiotic agents .
  • Anti-inflammatory Properties: The methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Biological Research

In biological contexts, this compound is used as:

  • Biochemical Probes: It can serve as a probe in biochemical assays to study enzyme activities or receptor interactions due to its reactive functional groups.
  • Radiotracer Development: The compound has potential applications in developing radiotracers for imaging techniques, particularly in studying cyclooxygenase enzymes implicated in cancer .

Case Study 1: Antibiotic Development

A study demonstrated that phenylamine derivatives exhibit broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using serial dilution methods on agar plates, showing promising results against resistant strains like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Research

Research indicated that compounds similar to this compound could inhibit COX enzymes involved in inflammatory responses. The methoxy group enhances bioavailability and selectivity towards COX-2, suggesting its potential as an anti-inflammatory drug .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 2-Bromo-6-fluoro-3-methoxy-phenylamine with three structurally related compounds, including 1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine (from ):

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol)
This compound C₇H₆BrFNO Br (2), F (6), OCH₃ (3) -NH₂ (primary amine) 234.03
1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine C₉H₁₁BrFNO Br (2), F (6), OCH₃ (3) -CH₂NHCH₃ (secondary amine) 264.10
2-Bromo-3-methoxy-phenylamine C₇H₇BrNO Br (2), OCH₃ (3) -NH₂ (primary amine) 216.04
6-Fluoro-3-methoxy-phenylamine C₇H₇FNO F (6), OCH₃ (3) -NH₂ (primary amine) 155.14
Key Observations:
  • Halogen Influence : The presence of bromine and fluorine in the target compound increases molecular weight and electronegativity compared to analogues lacking one or both halogens (e.g., 6-Fluoro-3-methoxy-phenylamine). Bromine’s larger atomic radius may introduce steric hindrance, affecting binding interactions in biological systems.
  • Amine Group Differentiation: The primary amine (-NH₂) in the target compound contrasts with the secondary amine (-CH₂NHCH₃) in 1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine.
  • Methoxy Group Consistency : All compounds retain the methoxy group at position 3, which contributes to solubility in polar solvents and stabilizes aromatic resonance.

Physicochemical and Pharmacological Implications

  • Solubility : The methoxy group improves aqueous solubility, but bromine’s hydrophobicity may offset this. The N-methyl analogue’s increased lipophilicity could enhance blood-brain barrier penetration, making it more suitable for central nervous system-targeted drugs.
  • Metabolic Stability : Fluorine often reduces metabolic degradation by blocking cytochrome P450 oxidation sites. This effect is retained in the target compound and its fluoro-containing analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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